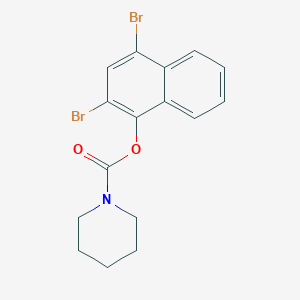

2,4-Dibromonaphthyl piperidinecarboxylate

Descripción

2,4-Dibromonaftílico piperidinocarboxilato es un compuesto orgánico complejo que pertenece a la clase de derivados de la piperidina. La piperidina es un heterociclo de seis miembros que contiene un átomo de nitrógeno y cinco átomos de carbono.

Propiedades

Fórmula molecular |

C16H15Br2NO2 |

|---|---|

Peso molecular |

413.10 g/mol |

Nombre IUPAC |

(2,4-dibromonaphthalen-1-yl) piperidine-1-carboxylate |

InChI |

InChI=1S/C16H15Br2NO2/c17-13-10-14(18)15(12-7-3-2-6-11(12)13)21-16(20)19-8-4-1-5-9-19/h2-3,6-7,10H,1,4-5,8-9H2 |

Clave InChI |

DFKPOXAJNPKGKY-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)C(=O)OC2=C(C=C(C3=CC=CC=C32)Br)Br |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2,4-Dibromonaftílico piperidinocarboxilato generalmente implica la bromación del naftaleno seguida de la introducción de un grupo piperidinocarboxilato. Un método común incluye los siguientes pasos:

Bromación: El naftaleno se broma utilizando bromo en presencia de un catalizador como el hierro o el bromuro de aluminio para producir 2,4-dibromonaftaleno.

Piperidinocarboxilación: El dibromonaftaleno se hace reaccionar entonces con ácido piperidinocarboxílico en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) para formar el producto final.

Métodos de producción industrial: Los métodos de producción industrial para este compuesto pueden implicar reacciones de flujo continuo y el uso de equipos de síntesis automatizados para garantizar un alto rendimiento y pureza. El proceso suele incluir rigurosos pasos de purificación como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones: 2,4-Dibromonaftílico piperidinocarboxilato puede experimentar varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los átomos de bromo en el compuesto pueden sustituirse por otros grupos mediante reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Metóxido de sodio en metanol.

Productos principales:

Oxidación: Formación de naftoquinonas.

Reducción: Formación de naftilaminas.

Sustitución: Formación de varios naftalenos sustituidos.

Aplicaciones Científicas De Investigación

2,4-Dibromonaftílico piperidinocarboxilato tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se investiga por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.

Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 2,4-Dibromonaftílico piperidinocarboxilato implica su interacción con dianas moleculares específicas. El compuesto puede interactuar con enzimas y receptores, dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos, afectando así las vías metabólicas.

Compuestos similares:

- 2,4-Dibromonaftílico benzamida

- 2,4-Dibromonaftílico piridincarboxamida

- 2,4-Dibromonaftílico naftaleno-2-carboxamida

Comparación: En comparación con estos compuestos similares, 2,4-Dibromonaftílico piperidinocarboxilato es único debido a la presencia del anillo de piperidina, que imparte propiedades químicas y biológicas distintas. El anillo de piperidina puede mejorar la solubilidad, la estabilidad y la capacidad del compuesto para interactuar con dianas biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.

Comparación Con Compuestos Similares

- 2,4-Dibromonaphthyl benzamide

- 2,4-Dibromonaphthyl pyridinecarboxamide

- 2,4-Dibromonaphthyl naphthalene-2-carboxamide

Comparison: Compared to these similar compounds, 2,4-Dibromonaphthyl piperidinecarboxylate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The piperidine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.